molecular formula C13H11BrMgO B1142509 4-BENZYLOXYPHENYL MAGNESIUM BROMIDE CAS No. 120186-59-6

4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

Cat. No.: B1142509
CAS No.: 120186-59-6
M. Wt: 287.43 g/mol
InChI Key: VMPINCGEFWWFMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxyphenyl magnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C13H11BrMgO and a molecular weight of 287.43 g/mol .

Chemical Reactions Analysis

4-Benzyloxyphenyl magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by another group.

    Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents like THF, and the reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used .

Scientific Research Applications

4-Benzyloxyphenyl magnesium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyloxyphenyl magnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms, such as those in carbonyl groups. The magnesium bromide group acts as a nucleophile, attacking the electrophilic carbon and forming a new carbon-carbon bond .

Comparison with Similar Compounds

4-Benzyloxyphenyl magnesium bromide can be compared with other Grignard reagents such as:

  • 4-Methoxyphenyl magnesium bromide
  • 4-Fluorophenyl magnesium bromide
  • 4-Chlorophenyl magnesium bromide

These compounds share similar reactivity patterns but differ in the substituents on the aromatic ring, which can influence their reactivity and the types of products formed .

Properties

CAS No.

120186-59-6

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

IUPAC Name

magnesium;phenylmethoxybenzene;bromide

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

VMPINCGEFWWFMA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.